molecular formula C19H22N2O3 B2974274 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide CAS No. 946265-68-5

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide

Cat. No.: B2974274
CAS No.: 946265-68-5
M. Wt: 326.396
InChI Key: QUTVURLZJCZIHU-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide (CAS: 941915-53-3) is a tetrahydroquinoline (THQ) derivative characterized by a furan-2-carbonyl group at the 1-position of the THQ core and a 2,2-dimethylpropanamide substituent at the 7-position. Its molecular formula is C₁₉H₂₂N₂O₃, with a molecular weight of 326.39 g/mol (Figure 1).

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-19(2,3)18(23)20-14-9-8-13-6-4-10-21(15(13)12-14)17(22)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTVURLZJCZIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing the THQ core but differing in substituents and functional groups.

Compound 14d: (R)-N-((R)-1-Butyryl-6-(Naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide

  • Key Features: A sulfamide group replaces the propanamide moiety. The 1-position is substituted with a butyryl group (C₃H₇CO-), enhancing lipophilicity.
  • Implications :
    • The sulfamide group may enhance hydrogen-bonding capacity compared to the propanamide in the target compound.
    • The naphthalene substituent could increase π-π stacking interactions with hydrophobic protein pockets, a feature absent in the furan-containing analog.

N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide (CAS: 1005301-95-0)

  • Key Features :
    • A benzenesulfonamide group replaces the 2,2-dimethylpropanamide.
    • The benzene ring is substituted with 2,4-dimethyl groups , increasing steric hindrance and electron-donating effects.
  • Dimethyl substitutions on the benzene ring may modulate steric interactions in biological targets.

Methyl 4-({2-[(4-Methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate (CAS: 443876-38-8)

  • Key Features: A thiazolidinone ring replaces the THQ core. The structure includes a 4-methoxyphenylimino group and a propyl chain, diversifying electronic and steric properties.
  • The methoxy group enhances electron density, possibly influencing redox properties.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Functional Group Highlights
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide (Target) Tetrahydroquinoline (THQ) 1-Furan-2-carbonyl, 7-2,2-dimethylpropanamide 326.39 Amide, Furan
Compound 14d Tetrahydroquinoline (THQ) 1-Butyryl, 6-naphthalen-2-ylmethyl, 4-sulfamide Not reported Sulfamide, Naphthalene
N-(1-(Furan-2-carbonyl)-THQ-7-yl)-2,4-dimethylbenzenesulfonamide Tetrahydroquinoline (THQ) 1-Furan-2-carbonyl, 7-2,4-dimethylbenzenesulfonamide Not reported Sulfonamide, Dimethylbenzene
Methyl 4-(thiazolidinone derivative) Thiazolidinone 4-Methoxyphenylimino, 3-propyl, methyl benzoate Not reported Thiazolidinone, Methoxy, Ester

Research Findings and Implications

  • Structural Diversity : The THQ core allows modular substitutions, enabling tuning of lipophilicity (e.g., naphthalene in 14d), electronic properties (e.g., sulfonamide vs. propanamide), and steric bulk (e.g., 2,4-dimethylbenzene).
  • Furan vs. Naphthalene: Furan offers lower molecular weight and improved solubility, while naphthalene enhances hydrophobic interactions.
  • Synthetic Challenges: The furan-2-carbonyl group in the target compound may require specialized coupling reagents, whereas naphthalene or thiazolidinone incorporation demands multi-step syntheses.

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a furan-2-carbonyl moiety linked to a tetrahydroquinoline framework and an amide group. Its molecular formula is C18H22N2O3C_{18}H_{22}N_{2}O_{3} with a molecular weight of approximately 314.39 g/mol. The presence of multiple functional groups contributes to its diverse biological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. The mechanisms through which it operates include:

  • Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle progression.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways leading to increased caspase activity.

In vitro studies demonstrated that the compound effectively induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against several bacterial strains. In vitro studies reported its effectiveness against:

PathogenZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

The antimicrobial efficacy is attributed to structural features that enhance interaction with microbial membranes.

The molecular mechanism of action involves binding interactions with biomolecules and enzymes. The sulfonamide group is known for its antibacterial properties, while the furan and tetrahydroquinoline parts may contribute to interactions with various biological targets. Studies suggest that this compound may modulate enzyme activity through hydrogen bonding and hydrophobic interactions with target proteins.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrahydroquinoline Core : Utilizing cyclization reactions involving appropriate precursors.
  • Introduction of the Furan Moiety : Achieved through carbonylation reactions.
  • Amidation Reaction : Coupling the furan derivative with dimethylpropanamide under basic conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • Researchers investigated the effects on breast cancer cell lines and found that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis.
  • Antimicrobial Efficacy Study :
    • A comparative analysis was conducted against standard antibiotics where this compound showed superior inhibition rates against tested bacterial strains.

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